Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a methyl ester moiety. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for aromatic rings, offering improved metabolic stability and reduced conformational flexibility . This compound serves as a critical intermediate in peptide and amide synthesis, where the Boc group provides temporary amine protection, enabling orthogonal deprotection strategies in multi-step reactions .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14(4)13-6-12(7-13,8-13)9(15)17-5/h6-8H2,1-5H3 |
InChI Key |
KUZWAUGYQHDMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Photochemical and Radical Cyclization
Photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation generates the 1,3-diketone intermediate, a precursor for further functionalization. This method, optimized for large-scale synthesis (1 kg/day), avoids mercury lamps and quartz reactors, enhancing practicality. Radical-initiated pathways using iron(II) phthalocyanine (Fe(Pc)) and tert-butyl hydroperoxide (TBHP) enable direct coupling with semicarbazides, yielding monosubstituted BCP carboxamides.
Functionalization at Position 1: Methyl Ester Formation
The carboxylic acid at position 1 is esterified to enhance stability and solubility.
Esterification Techniques
The diacid intermediate (bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) undergoes selective esterification using methanol and catalytic acid (e.g., H₂SO₄). Alternatively, flow chemistry enables continuous processing, achieving >90% conversion at 50°C.
Table 1: Esterification Conditions and Yields
Functionalization at Position 3: Introducing the N-Boc-N-Methylamino Group
Position 3 modification involves bromination, substitution, and protection steps.
Bromination and Nucleophilic Substitution
tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a key intermediate. The bromomethyl group undergoes nucleophilic substitution with methylamine, yielding a secondary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O).
Reaction Pathway:
-
Bromination: Fe(Pc)/TBHP-mediated bromination of the BCP core.
-
Substitution: Methylamine (2 equiv) in THF at 60°C for 12 h.
-
Protection: Boc₂O (1.2 equiv) in DCM with DMAP catalyst.
Semicarbazide Addition and Hydrolysis
Direct addition of methyl-substituted semicarbazides to [1.1.1]propellane under Fe(Pc)/TBHP conditions forms the carboxamide, which is hydrolyzed to the amine using HCl/EtOH. Boc protection follows to afford the target moiety.
Table 2: Substitution Reaction Optimization
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Bromomethyl-BCP | Methylamine, THF | 78% | |
| Semicarbazide-BCP | HCl/EtOH, reflux | 65% |
Alternative Routes: One-Step Photochemical Methods
Patent WO2017157932A1 discloses a photochemical method for asymmetrical 1,3-disubstituted BCPs. Irradiating [1.1.1]propellane with methyl Boc-protected carbamate derivatives in a flow reactor produces the target compound in one step, minimizing purification needs.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Steps | Scalability | Yield | Cost |
|---|---|---|---|---|
| Bromination/Substitution | 3 | High | 70-78% | Moderate |
| Semicarbazide Hydrolysis | 4 | Moderate | 60-65% | Low |
| Photochemical | 1 | High | 50-55% | High |
Key considerations:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Deprotected amine: Removal of the Boc group yields the free amine.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:
- Building Block for Pharmaceuticals: The compound is utilized in the development of new therapeutic agents due to its ability to modify biological activity through structural alterations.
- Synthesis of Agrochemicals: It can be used to create new pesticides or herbicides by modifying its structure to enhance efficacy and reduce environmental impact.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:
- Anticancer Properties: Studies have shown that derivatives of this compound may inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Antiviral Activity: Preliminary investigations indicate that it may modulate enzyme activities related to viral replication, positioning it as a candidate for antiviral drug development.
The unique structure of this compound allows it to interact effectively with various biological molecules:
- Enzyme Modulation: The compound has been studied for its ability to influence enzyme activity, which is crucial for metabolic pathways.
- Cellular Signaling Pathways: It may play a role in modulating cellular responses, making it relevant in the study of signal transduction mechanisms.
Synthesis Methodology
The synthesis of this compound typically involves several key steps:
- Formation of Bicyclo[1.1.1]pentane Core: This step often involves cycloaddition reactions between suitable dienes and dienophiles.
- Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
- Methylation Reaction: The final step involves the methylation of the amine group using methyl iodide or similar agents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation at specific concentrations, indicating its potential as an anticancer agent.
Case Study 2: Antiviral Applications
Another research project focused on the antiviral properties of this compound against specific viral strains. The findings suggested that it could inhibit viral replication by targeting key enzymes involved in the viral life cycle.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physical and Chemical Properties
Research Findings and Challenges
- Orthogonal Deprotection : The Boc group in the target compound allows selective amine deprotection without affecting the ester, enabling sequential functionalization .
- Synthesis Limitations : The target compound’s discontinued status () suggests challenges in scalability or stability, contrasting with readily available analogs like dimethyl BCP-dicarboxylate .
- Metabolic Stability: BCP cores with halogen or fluorine substituents exhibit prolonged half-lives in vivo compared to non-halogenated analogs .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 676371-64-5) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its relevance in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a bicyclo[1.1.1]pentane core, which is recognized for its unique spatial arrangement that can influence biological interactions and metabolic stability.
1. Anti-inflammatory Properties
Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant anti-inflammatory effects. For instance, research involving synthetic lipoxin A4 mimetics, which incorporate bicyclo[1.1.1]pentane structures, demonstrated their ability to modulate inflammatory responses effectively. One particular derivative showed an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, significantly reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 .
2. Drug Development Potential
Bicyclo[1.1.1]pentanes are considered bioisosteres for traditional aromatic groups in drug design, offering potential advantages in terms of metabolic stability and reduced toxicity. The incorporation of this scaffold into drug candidates may enhance their pharmacokinetic profiles while maintaining or improving biological efficacy .
Case Study 1: Synthesis and Evaluation of BCP Derivatives
A study focused on synthesizing BCP-containing lipoxin analogs evaluated their anti-inflammatory properties through various assays, including NFκB activity measurement and cytokine release profiling. The results indicated that specific modifications to the BCP structure could lead to enhanced therapeutic effects, suggesting a promising avenue for further exploration in inflammatory disease treatment .
Case Study 2: Functionalization of BCPs
Another investigation highlighted the synthesis of highly functionalized BCPs under mild conditions, showcasing their versatility in forming various derivatives that could be biologically relevant. This study emphasized the broad substrate scope and functional group tolerance of BCP chemistry, which is crucial for developing diverse therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Compounds Tested | Key Findings |
|---|---|---|
| Anti-inflammatory | BCP-sLXms (lipoxin mimetics) | Significant reduction in NFκB activity; IC50 in picomolar range |
| Drug development | Various BCP derivatives | Enhanced metabolic stability; potential bioisosteric replacements |
Q & A
Q. What are the established synthetic routes for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A key intermediate is methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which undergoes bromination (using Br₂ and triphenylphosphine with imidazole) to form a bromide intermediate. Subsequent Arbuzov reaction with tert-butoxycarbonyl (Boc)-protected methylamine derivatives introduces the Boc-methylamino group. Critical parameters include stoichiometric control of brominating agents to avoid over-halogenation and temperature optimization (0–25°C) during the Arbuzov step to maximize yields (~40–50%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR resolves the BCP core’s bridgehead carbons (δ ~45–55 ppm) and the tert-butyl group (δ ~28 ppm). IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) and elemental analysis (<0.4% deviation for C/H/N) .
Q. What are common derivatives of this compound used in medicinal chemistry, and how are they synthesized?
Derivatives include:
- BCP-α-amino acids : Synthesized via Strecker reaction or chiral resolution strategies using aldehyde intermediates derived from the parent compound .
- Fluorinated analogs : Prepared via Rh₂(Oct)₄-catalyzed difluorination of diazo precursors, yielding 2,2-difluoro-BCP derivatives (e.g., Methyl 3-(5-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate, 36% yield) .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral BCP derivatives be achieved, and what catalytic systems are effective?
Enantioselective synthesis employs chiral phosphine ligands or organocatalysts. For example, the Strecker reaction with aldehyde 28 (derived from the parent compound) and a chiral thiourea catalyst yields enantiomerically enriched α-amino-BCP derivatives (e.g., (S)-homo-PBPG, 31). Resolution via diastereomeric salt formation using L- or D-tartaric acid achieves >95% enantiomeric excess (ee) .
Q. What challenges arise in functionalizing the BCP core for materials science applications, and how are they addressed?
The rigid BCP scaffold limits conventional C–H activation. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with iodophenylcarbamoyl-BCP derivatives (e.g., compound 180) enables conjugation to porphyrins or polymers. Key challenges include steric hindrance at the bridgehead; solutions involve using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve coupling efficiency (~60% yield for porphyrin-BCP arrays) .
Q. How does the Boc-methylamino group influence the compound’s stability under acidic/basic conditions, and what deprotection strategies are viable?
The Boc group is acid-labile (stable at pH >7). Deprotection with TFA/CH₂Cl₂ (1:1, v/v) at 0°C for 1–2 hours removes Boc, yielding the methylamino-BCP carboxylate. However, prolonged exposure to strong acids (e.g., HCl) may degrade the BCP core. Basic conditions (e.g., NaOH/MeOH) hydrolyze the methyl ester to the carboxylic acid without affecting the Boc group .
Q. What computational methods are used to predict the compound’s reactivity in novel transformations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cycloadditions or halogenation. For example, Fukui indices identify electrophilic sites on the BCP core, guiding regioselective functionalization. Molecular dynamics simulations assess steric effects in catalytic systems .
Q. How do substituents on the BCP core affect solubility and crystallization behavior?
Polar groups (e.g., hydroxyl, carboxylate) enhance aqueous solubility (logP reduction by ~1.5 units), while aryl/heteroaryl substituents promote π-π stacking for crystallization. Methyl 3-(thiophenyl)-BCP derivatives form monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction, whereas tert-butyl groups induce amorphous phases .
Data Contradiction & Methodological Analysis
Q. Discrepancies in reported yields for BCP difluorination: How do catalyst choice and solvent polarity impact outcomes?
reports 36–43% yields for Rh₂(Oct)₄-catalyzed difluorination, while analogous Cu-catalyzed methods yield <20%. Polar solvents (e.g., DMF) stabilize cationic Rh intermediates, improving fluorophile trapping. Contradictions arise from competing side reactions (e.g., dimerization) in nonpolar solvents, emphasizing the need for strict anhydrous conditions .
Q. Conflicting NMR assignments for bridgehead vs. methylene protons: What strategies resolve ambiguity?
1H-13C HSQC and NOESY experiments distinguish bridgehead protons (³J coupling ~2–4 Hz) from methylene signals. For example, methyl 3-(hydroxymethyl)-BCP-1-carboxylate shows bridgehead H at δ 2.8–3.1 ppm (multiplet) vs. hydroxymethyl H at δ 3.5–3.7 ppm (doublet, J = 6.2 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
